N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide
説明
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methyl-linked benzamide moiety at the 4-position.
特性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEXFBNZXHVLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth, differentiation, and immune response.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a disruption in the downstream signaling pathways. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism. The disruption of these pathways can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment.
Pharmacokinetics
Based on similar compounds, it can be inferred that it may have good oral bioavailability and a favorable metabolic profile
Result of Action
The molecular and cellular effects of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of Tyrosine-protein kinase SYK, the compound disrupts critical signaling pathways, leading to a halt in cell proliferation. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells
生物活性
The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide is a benzamide derivative that has garnered attention in recent years due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antitumor Activity
Recent studies have indicated that compounds similar to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide exhibit significant antitumor properties. For instance, research has shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines. One study reported IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranging from 6.26 μM to 20.46 μM across different assays, indicating their efficacy in targeting tumor cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 6.26 | HCC827 |
| Compound B | 6.48 | NCI-H358 |
| Compound C | 20.46 | HCC827 (3D assay) |
| Compound D | 16.00 | NCI-H358 (3D assay) |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes associated with cancer progression. For example, certain benzamide derivatives have been identified as inhibitors of nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular metabolism and growth regulation . The inhibition of NADK leads to decreased levels of NADP and NADPH, destabilizing dihydrofolate reductase (DHFR) and potentially hindering tumor growth.
Mechanistic Insights
Mechanistic studies have revealed that the biological activity of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide may be attributed to its ability to disrupt critical signaling pathways within cancer cells. For instance, compounds with similar structures have been shown to modulate the activity of CDC42 GTPases, which are implicated in tumorigenesis and metastasis .
Study on RET Kinase Inhibition
A notable case study involved the synthesis and evaluation of novel benzamide derivatives as RET kinase inhibitors. The study demonstrated that certain analogs exhibited moderate to high potency in inhibiting RET kinase activity, suggesting that modifications in the benzamide structure can enhance biological efficacy . The compound's ability to inhibit cell proliferation driven by RET mutations underscores its therapeutic potential.
Clinical Implications
Clinical applications of compounds like N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide are being explored for their use in targeted therapies for cancer treatment. Early phase clinical trials have indicated promising results, with some patients showing prolonged survival rates when treated with related benzamide derivatives .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s closest analogs include benzamide derivatives with variations in substituents on the aromatic rings and the amine-containing side chains. Below is a detailed comparison based on structural and functional attributes:
Substituent Analysis
Key Observations:
- Amine Side Chain : The pyrimidinylmethyl side chain in the target compound provides a planar aromatic system, contrasting with the cyclohexylmethyl groups in . This difference could influence target binding specificity, as pyrimidines often engage in π-π stacking with enzyme active sites.
Research Findings and Limitations
- The dimethylbenzamide group may confer selectivity for specific kinase isoforms.
- Toxicological Data Gap : The dichloro-benzamide analogs in are regulated due to psychoactive or toxic effects, but the absence of such controls for the target compound implies a safer profile. However, this remains speculative without empirical data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
